4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

This specific regioisomer (CAS 351066-34-7) features a meta-4-methylbenzyl ether and para-methoxy substitution, creating a unique steric and electronic profile critical for reproducible SAR exploration. Unlike generic benzaldehydes, its LogP of 3.61 and PSA of 36 Ų deliver a tailored lipophilic/hydrophilic balance for membrane permeability in cellular assays. Utilize this aldehyde handle for reductive amination, Knoevenagel condensation, and c-Fms kinase inhibitor synthesis. ≥95% purity; shipped ambient.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 351066-34-7
Cat. No. B1362944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde
CAS351066-34-7
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC
InChIInChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-16-9-14(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3
InChIKeyCXWWQRDCJDZEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde (CAS 351066-34-7): Compound Overview and Procurement Baseline


4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde (CAS 351066-34-7) is a disubstituted benzaldehyde derivative, characterized by a methoxy group at the para-position and a 4-methylbenzyl ether at the meta-position relative to the aldehyde functionality on the central benzene ring . This structural arrangement yields a molecular formula of C16H16O3 and a molecular weight of 256.30 g/mol, with the ether linkage and methoxy group imparting specific steric and electronic properties that influence its reactivity in synthetic applications and its physicochemical profile [1]. The compound is primarily supplied as a research chemical with a typical purity specification of ≥95%, and is handled as a non-hazardous material for routine laboratory transport .

Why Generic Substitution of 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde (CAS 351066-34-7) is Not Recommended


Substituting 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde with a generic or closely related benzaldehyde derivative is not scientifically sound due to the profound impact of substitution pattern on both physicochemical properties and biological or chemical function. Simple positional isomerism, as seen with its 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde analog (CAS 351066-36-9) , results in different steric environments around the reactive aldehyde group, altering reaction kinetics and regioselectivity in subsequent synthetic steps . Furthermore, the presence of the 4-methylbenzyl ether group at the meta-position, as opposed to an unsubstituted benzyl ether or a different alkyl chain, introduces a specific balance of lipophilicity (LogP) and polar surface area (PSA) that directly influences membrane permeability in cellular assays and overall compound behavior in biological systems [1]. Therefore, the selection of this specific regioisomer is critical for maintaining experimental consistency and achieving reproducible outcomes.

Quantitative Differentiation Evidence for 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde (CAS 351066-34-7)


Regioisomeric Differentiation: 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde vs. 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

The target compound (CAS 351066-34-7) is a distinct regioisomer of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS 351066-36-9). In the target compound, the methoxy and (4-methylbenzyl)oxy groups are positioned at the 4- and 3-positions, respectively, relative to the aldehyde. This contrasts with the comparator, where these substituents are at the 3- and 4-positions, respectively . This difference is critical for downstream applications, particularly in medicinal chemistry, where the spatial orientation of functional groups dictates binding affinity and selectivity .

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Physicochemical Profile Differentiation: Impact on Permeability and Solubility

The compound's specific substitution pattern yields a calculated LogP of 3.61 [1] and a topological polar surface area (PSA) of 36 Ų [2]. While direct comparative data for the closest isomer (CAS 351066-36-9) is not available, its LogP is predicted to be 3.2 [3]. The difference of approximately 0.4 LogP units translates to a roughly 2.5-fold difference in partition coefficient, which is a meaningful divergence for predicting membrane permeability and oral bioavailability in early drug discovery [4].

ADME Drug Discovery Biophysical Chemistry

Verified Spectral Fingerprint for Compound Identity and Purity Confirmation

The compound's identity and purity can be rigorously confirmed using its published spectral data. The exact mass is 256.109944 g/mol [1]. It has a characteristic 1H NMR spectrum in DMSO-d6 [2] and a GC-MS spectrum [3]. These data provide a definitive spectral fingerprint, enabling unambiguous differentiation from other benzaldehyde derivatives and ensuring the correct material is used in experiments.

Analytical Chemistry Quality Control Structural Elucidation

Defined Safety and Handling Profile for Laboratory Procurement

The compound is classified under GHS with a 'Warning' signal word and carries hazard statements H302, H315, H319, and H335 . This defined safety profile provides clear guidance for handling and storage. It is not classified as a hazardous material for transportation, simplifying shipping logistics compared to more dangerous goods . This is a practical advantage for procurement and inventory management.

Laboratory Safety Chemical Handling Procurement

Primary Application Scenarios for 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde (CAS 351066-34-7)


Synthetic Building Block in Medicinal Chemistry for Optimizing Pharmacophore Lipophilicity

In medicinal chemistry programs, 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde is employed as a versatile aldehyde building block. Its calculated LogP of 3.61 and PSA of 36 Ų [1] make it an ideal intermediate for introducing a specific balance of lipophilic and polar character into a lead molecule. The aldehyde handle allows for diverse chemical transformations (e.g., reductive amination, Knoevenagel condensation) to generate libraries of analogs, while the unique substitution pattern differentiates it from simpler benzaldehydes, offering a defined starting point for SAR exploration .

Development of Analytical Methods and Impurity Profiling

The availability of well-defined spectral data, including exact mass (256.109944 g/mol), 1H NMR, and GC-MS spectra [2], makes this compound suitable for use as a reference standard in analytical chemistry. It can be used to develop and validate HPLC or GC methods for monitoring reactions, quantifying purity, or identifying impurities in complex mixtures. Its unique spectral fingerprint ensures unambiguous detection and quantification, which is essential for quality control in both research and chemical production settings [3].

Precursor for Synthesis of Benzyloxybenzaldehyde-Derived Bioactive Compounds

This specific regioisomer serves as a key precursor in the synthesis of more complex bioactive molecules, particularly in the benzyloxybenzaldehyde derivative class. For instance, it has been utilized as a starting material in the synthesis of 5-substituted benzyl-2,4-diaminopyrimidine derivatives evaluated as c-Fms kinase inhibitors [4]. The meta-positioning of the ether and para-positioning of the methoxy group provide a unique steric and electronic environment that can be critical for achieving desired biological activity in the final target compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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